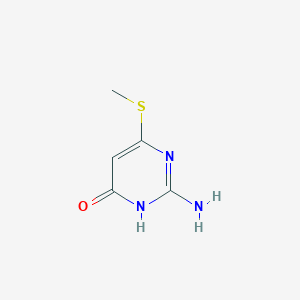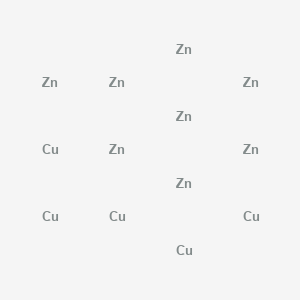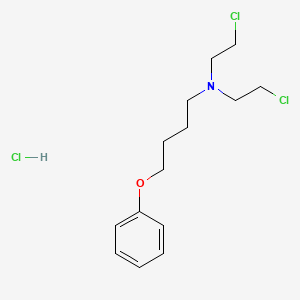
N,N-bis(2-chloroethyl)-4-phenoxybutan-1-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-bis(2-chloroethyl)-4-phenoxybutan-1-amine;hydrochloride is a chemical compound known for its unique structure and properties It is characterized by the presence of two chloroethyl groups attached to a nitrogen atom, a phenoxy group, and a butan-1-amine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(2-chloroethyl)-4-phenoxybutan-1-amine;hydrochloride typically involves the reaction of 4-phenoxybutan-1-amine with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N,N-bis(2-chloroethyl)-4-phenoxybutan-1-amine;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization: Under certain conditions, the compound can undergo cyclization to form cyclic derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted amines, while oxidation and reduction can yield different oxidized or reduced derivatives.
Aplicaciones Científicas De Investigación
N,N-bis(2-chloroethyl)-4-phenoxybutan-1-amine;hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential use as an antineoplastic agent due to its ability to alkylate DNA and inhibit cell proliferation.
Biological Research: The compound is used in studies related to cell cycle regulation and apoptosis.
Industrial Applications: It is used in the synthesis of other chemical compounds and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of N,N-bis(2-chloroethyl)-4-phenoxybutan-1-amine;hydrochloride involves the alkylation of DNA, leading to the formation of cross-links and inhibition of DNA synthesis. This results in the disruption of cell division and induction of apoptosis. The compound targets rapidly dividing cells, making it effective in the treatment of certain cancers.
Comparación Con Compuestos Similares
Similar Compounds
N,N-bis(2-chloroethyl)amine: Known for its use in chemotherapy as an alkylating agent.
N,N-bis(2-chloroethyl)methylamine: Another alkylating agent with similar properties.
N,N-bis(2-chloroethyl)phosphorodiamidic acid: Used in the development of chemotherapeutic drugs.
Uniqueness
N,N-bis(2-chloroethyl)-4-phenoxybutan-1-amine;hydrochloride is unique due to its specific structure, which includes a phenoxy group and a butan-1-amine backbone. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
6299-69-0 |
|---|---|
Fórmula molecular |
C14H22Cl3NO |
Peso molecular |
326.7 g/mol |
Nombre IUPAC |
N,N-bis(2-chloroethyl)-4-phenoxybutan-1-amine;hydrochloride |
InChI |
InChI=1S/C14H21Cl2NO.ClH/c15-8-11-17(12-9-16)10-4-5-13-18-14-6-2-1-3-7-14;/h1-3,6-7H,4-5,8-13H2;1H |
Clave InChI |
VTFLYWIMUXPJSJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OCCCCN(CCCl)CCCl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



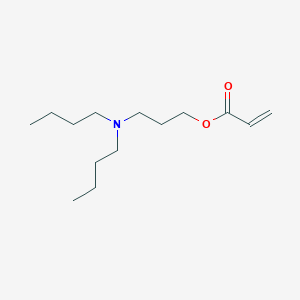


![N-[2-(4-ethylpiperazin-1-yl)phenyl]-2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanyl-acetamide](/img/structure/B14726247.png)
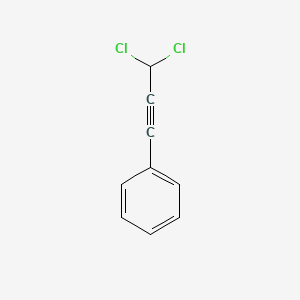


![5,6-Dibromo-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B14726269.png)
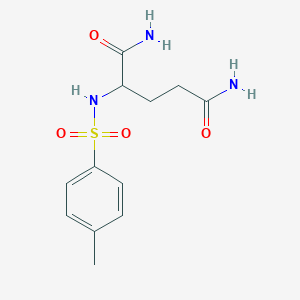
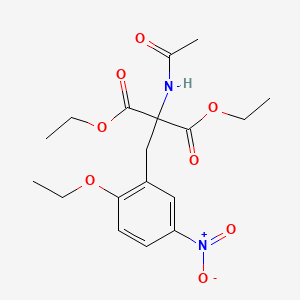
![3-(Bicyclo[2.2.1]hept-5-en-2-yl)pent-1-yn-3-ol](/img/structure/B14726284.png)
